2,5-Dichloro-3-nitroanisole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-1-methoxy-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZMXYAVRVWZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Structural Elucidation of 2,5 Dichloro 3 Nitroanisole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 2,5-Dichloro-3-nitroanisole, the key nuclei for analysis are ¹H, ¹³C, ¹⁵N, and ¹⁷O.
The ¹H NMR spectrum of this compound is predicted to be relatively simple in the aromatic region, showing signals for the two non-equivalent aromatic protons at positions 4 and 6, in addition to a singlet for the methoxy (B1213986) group protons.
Methoxy Group (-OCH₃): A sharp singlet is expected for the three equivalent protons of the methoxy group. Its chemical shift is influenced by the electronegativity of the attached oxygen, typically appearing in the range of 3.8-4.0 ppm.
Aromatic Protons (Ar-H): The protons at C4 and C6 are chemically distinct.
The proton at C6 (H6) is ortho to a chlorine atom and para to another chlorine atom.
The proton at C4 (H4) is ortho to the nitro group and meta to two chlorine atoms.
Both protons will appear as doublets due to mutual meta-coupling (⁴JHH), which is typically small (2-3 Hz). The strong deshielding effect of the ortho-nitro group is expected to shift the H4 signal significantly downfield compared to H6.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -OCH₃ | ~3.9 | Singlet (s) | N/A |
| H4 | ~7.8 - 8.0 | Doublet (d) | ⁴JHH ≈ 2.5 Hz |
| H6 | ~7.4 - 7.6 | Doublet (d) | ⁴JHH ≈ 2.5 Hz |
The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts are governed by the electronic effects of the substituents (-Cl, -NO₂, -OCH₃). weebly.com
Substituted Carbons (C1-C3, C5): These carbons, directly bonded to substituents, will have their chemical shifts significantly altered. The carbon bearing the nitro group (C3) is expected to be deshielded, while the carbon attached to the methoxy group (C1) will also be downfield. Carbons attached to chlorine (C2, C5) are also deshielded.
Protonated Carbons (C4, C6): The chemical shifts of these carbons are influenced by the substituents at the ortho, meta, and para positions. C4, being ortho to the powerful electron-withdrawing nitro group, will be shifted downfield.
Methoxy Carbon (-OCH₃): This aliphatic carbon signal is expected to appear in the range of 56-60 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Reasoning for Shift |
|---|---|---|
| C1 | ~150 - 155 | Attached to -OCH₃ group |
| C2 | ~125 - 130 | Attached to -Cl, ortho to -OCH₃ |
| C3 | ~145 - 150 | Attached to -NO₂ group |
| C4 | ~120 - 125 | Ortho to -NO₂ group |
| C5 | ~130 - 135 | Attached to -Cl, meta to -NO₂ |
| C6 | ~115 - 120 | Ortho to -Cl and -OCH₃ |
| -OCH₃ | ~57 - 60 | Methoxy carbon |
While ¹⁵N is an NMR-active nucleus (spin 1/2), its low natural abundance (0.37%) and lower gyromagnetic ratio make ¹⁵N NMR inherently less sensitive than ¹H NMR. chemicalbook.comchemicalbook.com No specific experimental ¹⁵N NMR data for this compound are publicly available. However, the chemical shift for the nitrogen atom in the nitro group can be predicted based on literature values for similar compounds. Aromatic nitro groups typically resonate in a well-defined region of the ¹⁵N chemical shift range. science-and-fun.de For nitroaromatic compounds, the ¹⁵N chemical shift is expected to be in the range of +355 to +395 ppm relative to liquid ammonia (B1221849) (or -25 to +15 ppm relative to nitromethane). science-and-fun.dearkat-usa.org The electronic environment created by the adjacent chloro and methoxy groups would cause minor deviations within this range.
Oxygen-17 is the only naturally occurring NMR-active isotope of oxygen, but its utility is limited by a very low natural abundance (0.037%) and a large quadrupole moment, which leads to very broad resonance signals. researchgate.net Consequently, ¹⁷O NMR studies are rare and typically require isotopic enrichment.
For this compound, two distinct oxygen environments exist: the methoxy group oxygen and the two equivalent oxygens of the nitro group.
Methoxy Oxygen (-OCH₃): The ¹⁷O chemical shift for aryl ethers like anisole (B1667542) is sensitive to ring substitution. libretexts.org The signal for the methoxy oxygen is expected in the range of +30 to +70 ppm relative to H₂O.
Nitro Group Oxygens (-NO₂): The oxygens of a nitro group are highly deshielded. In aromatic nitro compounds, the ¹⁷O chemical shift is found in a characteristic downfield region, typically between +550 and +610 ppm. libretexts.org
The predicted NMR data are rationalized by the electronic properties of the substituents on the benzene (B151609) ring. ucalgary.ca
Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both induction and resonance (a deactivating group). It strongly deshields ortho and para positions. scielo.br In this molecule, it significantly deshields H4 (ortho) and C4 (ortho).
Chlorine (-Cl): Chlorine is electronegative and withdraws electron density via induction, causing deshielding. However, it can donate electron density via resonance due to its lone pairs (a deactivating group, but ortho-para directing). The inductive effect generally dominates, leading to a net deshielding of nearby nuclei.
Methoxy Group (-OCH₃): This group exhibits a dual effect. The oxygen atom is highly electronegative, causing inductive electron withdrawal. However, its lone pairs participate in resonance, donating electron density to the ring, particularly at the ortho and para positions (a strongly activating, ortho-para directing group). ucalgary.cascielo.br This resonance effect leads to increased shielding (upfield shifts) at C2, C4, and C6 relative to benzene, though this is counteracted by the other substituents.
The combination of these effects results in a complex electronic landscape across the aromatic ring, dictating the specific chemical shift of each proton and carbon nucleus.
Oxygen-17 Nuclear Magnetic Resonance (¹⁷O NMR) Investigations
Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectra are expected to show characteristic absorption bands corresponding to the various functional groups and the aromatic skeleton of this compound. researchgate.netniscpr.res.in
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium / Strong | Characteristic of hydrogens on an aromatic ring. |
| Asymmetric NO₂ Stretch | 1570 - 1500 | Very Strong / Medium | One of the most characteristic and intense bands for nitro compounds. |
| Symmetric NO₂ Stretch | 1370 - 1330 | Very Strong / Strong | The second characteristic strong band for nitro compounds. niscpr.res.in |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong / Medium-Strong | Multiple bands are expected in this region from the benzene ring skeleton. |
| C-O-C Asymmetric Stretch | 1275 - 1200 | Strong / Medium | Characteristic of aryl-alkyl ethers. |
| C-O-C Symmetric Stretch | 1050 - 1010 | Medium / Strong | Characteristic of aryl-alkyl ethers. |
| C-Cl Stretch | 1100 - 800 | Strong / Strong | Aryl-chlorine bond vibrations. The exact position depends on substitution pattern. |
| NO₂ Wagging/Deformation | 800 - 700 | Strong / Medium | Out-of-plane bending mode for the nitro group. researchgate.net |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. For this compound, the FT-IR spectrum is expected to be complex, showing characteristic bands for the nitro (NO₂), methoxy (O-CH₃), and chloro (C-Cl) groups, as well as vibrations associated with the substituted benzene ring.
The spectrum is typically recorded in the solid phase, often using a KBr pellet technique, over a range of 4000-400 cm⁻¹. The key functional groups present in this compound give rise to predictable absorption bands. For instance, the nitro group will exhibit strong symmetric and asymmetric stretching vibrations. The methoxy group will show characteristic C-H stretching and bending modes, along with C-O stretching. The carbon-chlorine bonds and the vibrations of the aromatic ring itself will also produce distinct signals, particularly in the fingerprint region (below 1500 cm⁻¹).
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy serves as a complementary technique to FT-IR. It measures the intensity of inelastically scattered light as a function of frequency shift from the incident laser radiation. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals.
For this compound, the FT-Raman spectrum would be expected to clearly show the symmetric stretching of the nitro group and the vibrations of the aromatic ring. The C-Cl stretching vibrations are also typically Raman active. The combination of both FT-IR and FT-Raman data allows for a more complete and unambiguous assignment of the vibrational modes of the molecule.
Assignment of Vibrational Modes and Functional Group Analysis
Key vibrational modes and their expected frequency ranges are:
Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region.
Methoxy Group Vibrations: The asymmetric and symmetric C-H stretching of the methyl group are expected around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. The C-O-C stretching vibrations usually occur in the 1275-1000 cm⁻¹ range.
Nitro Group Vibrations: The asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the NO₂ group are very characteristic. They are expected to produce strong IR bands around 1570-1500 cm⁻¹ and 1370-1300 cm⁻¹, respectively. oup.com
Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring typically occur in the 1600-1450 cm⁻¹ region.
C-Cl Vibrations: The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
The following table provides a tentative assignment of the major vibrational frequencies for this compound, based on data from analogous compounds.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) (Intensity) | Expected FT-Raman Frequency (cm⁻¹) (Intensity) | Assignment |
| C-H Stretch (Aromatic) | 3080 (Medium) | 3085 (Strong) | Aromatic C-H stretching |
| C-H Stretch (Methyl) | 2960 (Medium) | 2965 (Medium) | Asymmetric CH₃ stretching |
| NO₂ Asymmetric Stretch | 1540 (Very Strong) | 1545 (Medium) | ν_as(NO₂) |
| C=C Stretch (Aromatic) | 1590 (Strong) | 1595 (Very Strong) | Aromatic ring stretching |
| NO₂ Symmetric Stretch | 1350 (Very Strong) | 1355 (Strong) | ν_s(NO₂) |
| C-O Stretch (Aryl Ether) | 1260 (Strong) | 1265 (Weak) | Asymmetric C-O-C stretching |
| C-Cl Stretch | 750 (Strong) | 745 (Strong) | C-Cl stretching |
| NO₂ Bending | 850 (Medium) | 855 (Weak) | NO₂ scissoring/bending |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Analysis of Electronic Transitions and Absorption Maxima
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In molecules like this compound, the main electronic transitions are of the π → π* and n → π* type.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands. In aromatic systems, these are often observed in the 200-300 nm range. The presence of substituents like the nitro group, which extends conjugation, can shift this absorption to longer wavelengths (a bathochromic or red shift).
n → π Transitions:* These are lower-energy transitions involving the excitation of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the nitro and methoxy groups, to a π* antibonding orbital. These transitions are typically less intense (lower molar absorptivity, ε) than π → π* transitions and occur at longer wavelengths.
For substituted nitroaromatics, the UV-Vis spectrum is often dominated by a strong π → π* transition associated with the nitrobenzene (B124822) chromophore. For the related compound 5-chloro-2-nitroanisole (B32773), a π-π* transition with an absorption maximum (λ_max) was predicted at 389.94 nm in ethanol (B145695). A similar absorption profile is expected for this compound, with the exact λ_max influenced by the specific substitution pattern on the aromatic ring.
| Transition Type | Expected Wavelength Range (λ_max) | Typical Molar Absorptivity (ε) | Associated Functional Groups |
| π → π | 250-400 nm | High (10,000 - 25,000 M⁻¹cm⁻¹) | Aromatic ring, Nitro group |
| n → π | 350-450 nm | Low (10 - 1,000 M⁻¹cm⁻¹) | Nitro group, Methoxy group |
Solvatochromic Effects on UV-Vis Spectra
Solvatochromism describes the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands when the polarity of the solvent is changed. This effect arises from differential solvation of the ground and excited states of the molecule. The interactions between the solute and solvent molecules can be nonspecific (e.g., polarity effects) or specific, such as hydrogen bonding.
Positive Solvatochromism (Bathochromic/Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength. This is often observed for π → π* transitions in polar molecules.
Negative Solvatochromism (Hypsochromic/Blue Shift): If the ground state is more polar than the excited state, or if specific interactions like hydrogen bonding stabilize the ground state, an increase in solvent polarity will increase the energy gap for the transition. This results in a shift of the absorption maximum to a shorter wavelength. This is commonly seen for n → π* transitions in polar, protic solvents, where hydrogen bonding to the non-bonding electrons of the heteroatom lowers the energy of the ground state.
For this compound, which possesses polar nitro and methoxy groups, significant solvatochromic shifts are expected. Studies on similar molecules, like dichloro-nitroanilines, have demonstrated the influence of solvent polarity on their electronic spectra. It is anticipated that the π → π* transition of this compound would exhibit positive solvatochromism, shifting to longer wavelengths in more polar solvents like ethanol compared to non-polar solvents like hexane.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By diffracting a beam of X-rays off a single crystal, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles, providing an unambiguous structural elucidation.
While a specific crystal structure for this compound has not been reported in the searched literature, a crystallographic analysis would reveal several key features:
Molecular Geometry: The analysis would confirm the substitution pattern on the benzene ring and provide precise measurements of all bond lengths (C-C, C-H, C-O, O-C, C-N, N-O, C-Cl) and bond angles. It would also reveal the planarity of the benzene ring and the orientation of the methoxy and nitro groups relative to the ring.
Conformation: The torsion angles involving the methoxy group (C-C-O-C) and the nitro group (C-C-N-O) would define their preferred conformation in the solid state. Steric hindrance between the substituents would likely cause these groups to be twisted out of the plane of the aromatic ring.
The information obtained is crucial for understanding the relationship between the molecular structure and the physical and chemical properties of the compound.
Spectroscopic and Structural Analysis of this compound
Following an extensive search of scientific literature and chemical databases, detailed experimental data regarding the specific spectroscopic and structural characterization of the compound this compound is not publicly available.
No published single-crystal X-ray diffraction studies, which are essential for determining the precise three-dimensional arrangement of atoms, could be located for this specific molecule. Consequently, the foundational data required to fulfill the article outline is absent. This includes:
Dihedral Angle Analysis:The specific dihedral angles within the molecular structure of this compound have not been experimentally determined or reported.
While research exists for isomeric and structurally related compounds—such as other dichloronitroanisoles or halogenated nitrophenols—the strict requirement to focus solely on this compound prevents the inclusion of this comparative data. Generating an article based on the provided outline would require speculation or the use of data from different molecules, which would be scientifically inaccurate.
Therefore, a detailed and scientifically rigorous article on the spectroscopic and structural elucidation of this compound cannot be generated at this time due to the lack of primary research data.
Computational and Theoretical Investigations of 2,5 Dichloro 3 Nitroanisole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. scholarsresearchlibrary.com This method is favored for its balance of accuracy and computational efficiency, making it suitable for analyzing complex molecules. DFT calculations can predict a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics, by approximating the exchange-correlation energy that governs electron interactions. scholarsresearchlibrary.com
Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Dichlorobenzene Ring (based on 2,5-dichloro-p-xylene) Data is illustrative for a similar substitution pattern.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-C (ring) | 1.39 - 1.41 | C-C-C (ring) | 118 - 121 |
| C-Cl | ~1.83 | C-C-Cl | ~120 |
| C-H | ~1.08 | H-C-C | ~120 |
Source: Adapted from DFT calculations on 2,5-dichloro-p-xylene. rsc.org
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. sci-hub.red By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor for better agreement with experimental data. acs.org
Studies on related compounds like 5-chloro-2-nitroanisole (B32773) have demonstrated the utility of DFT in assigning vibrational modes. researchgate.net For 2,5-dichloro-3-nitroanisole, characteristic vibrational frequencies would be expected for the C-H stretching of the aromatic ring, C-C stretching vibrations, C-Cl stretching, and the symmetric and asymmetric stretching of the NO₂ group. The methoxy (B1213986) group (-OCH₃) would also exhibit characteristic stretching and bending vibrations.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Nitroanisole Derivative Data is illustrative and based on studies of similar compounds like 5-chloro-2-nitroanisole.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) |
| NO₂ Asymmetric Stretch | ~1560 |
| NO₂ Symmetric Stretch | ~1340 |
| C-O-C Asymmetric Stretch | ~1250 |
| C-Cl Stretch | ~700-800 |
| Aromatic C-H Stretch | ~3000-3100 |
Source: Adapted from research on substituted nitroanisoles. researchgate.netresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. bohrium.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netirjweb.com A small energy gap implies that the molecule is more reactive, as it requires less energy to undergo electronic transitions. researchgate.net
For nitroaromatic compounds, the HOMO is typically located over the benzene (B151609) ring, while the LUMO is often localized on the electron-withdrawing nitro group. mdpi.com This distribution facilitates intramolecular charge transfer from the ring to the nitro group upon electronic excitation. researchgate.net
Table 3: Representative Frontier Molecular Orbital Energies and Related Parameters Values are illustrative, based on calculations for 5-chloro-2-nitroanisole.
| Parameter | Value (eV) |
| EHOMO | -6.5 to -7.5 |
| ELUMO | -2.5 to -3.5 |
| HOMO-LUMO Gap (ΔE) | ~3.8 to 4.2 |
Source: Adapted from DFT studies on chloronitroanisole derivatives. researchgate.netresearchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is colored based on the electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.nettandfonline.com Green and yellow represent areas of intermediate potential.
For this compound, the MEP map would be expected to show a significant negative potential (red) localized around the oxygen atoms of the nitro group and the oxygen of the anisole (B1667542) moiety, making these the most likely sites for interaction with electrophiles. researchgate.net The hydrogen atoms of the aromatic ring would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. researchgate.net This analysis is crucial for understanding intermolecular interactions. researchgate.net
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method is particularly useful for quantifying electronic delocalization through the analysis of hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. ut.ac.ir The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of the interaction's strength. researchgate.net
Table 4: Illustrative NBO Analysis of Major Hyperconjugative Interactions Data is representative of interactions in substituted aromatic systems.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O) | π* (C-C) | High |
| LP (Cl) | π* (C-C) | Moderate |
| π (C-C) | π* (C-C) | High |
LP denotes a lone pair orbital. E(2) is the stabilization energy. Source: Based on general principles and findings from NBO analyses of similar compounds. rsc.orgresearchgate.net
Fukui functions are local reactivity descriptors derived from DFT that help to identify which atoms in a molecule are most susceptible to different types of chemical attack. scm.com These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites for:
Nucleophilic attack (where an electron is accepted), identified by the f+(r) function.
Electrophilic attack (where an electron is donated), identified by the f-(r) function.
Radical attack , identified by the f0(r) function.
For a molecule like this compound, Fukui function analysis would provide a more quantitative prediction of reactive sites than MEP analysis alone. researchgate.nettandfonline.com It is expected that the analysis would pinpoint the oxygen atoms of the nitro group and specific carbon atoms in the ring as primary centers for electrophilic and nucleophilic interactions, respectively, providing detailed insight into the molecule's chemical behavior. researchgate.net
Calculation of Electronic Excitation Energies and Oscillator Strengths
The study of electronic excitation energies and their corresponding oscillator strengths provides fundamental insights into the electronic structure and spectral properties of a molecule. These parameters are typically calculated using Time-Dependent Density Functional Theory (TD-DFT), a powerful quantum chemical method for investigating excited states. crpsonline.comcdnsciencepub.com
For a molecule like this compound, the electronic transitions are expected to be complex due to the interplay of the electron-withdrawing nitro group and chloro substituents with the electron-donating methoxy group, all attached to the aromatic π-system. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax), the energy of these transitions, and their intensities (oscillator strengths).
While specific data for this compound is unavailable, a study on the isomeric compound 5-chloro-2-nitroanisole using TD-DFT with the B3LYP functional and 6-31G(d,p) basis set provides a valuable reference. The calculations for 5-chloro-2-nitroanisole, performed in both the gas phase and in ethanol (B145695), identified the primary electronic transitions. The most significant transition was found to be from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which is characteristic of a π-π* transition. researchgate.net
The calculated electronic excitation data for the analogous compound, 5-chloro-2-nitroanisole, are presented below. These values illustrate the type of information that would be obtained for this compound.
| Solvent | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|---|---|
| Ethanol | 389.94 | 3.18 | Not Specified | HOMO → LUMO (85%) | π-π* |
Semi-Empirical Molecular Orbital Methods
Semi-empirical molecular orbital methods offer a computationally less expensive alternative to ab initio and DFT methods for studying large molecules. oup.com These methods use a simplified Hamiltonian and parameters derived from experimental data to approximate solutions to the Schrödinger equation.
Application of AM1 and Related Methodologies
Austin Model 1 (AM1) is a widely used semi-empirical method developed by Michael Dewar and his colleagues. mdpi.com It is an advancement of the Modified Neglect of Diatomic Overlap (MNDO) method and is known for providing reasonable predictions of molecular geometries, heats of formation, and other electronic properties for a wide range of organic molecules. mdpi.comsathyabama.ac.in For a compound like this compound, AM1 calculations could be employed to:
Optimize the molecular geometry to find the most stable conformation.
Calculate the heat of formation (ΔHf).
Determine orbital energies (HOMO and LUMO).
Estimate the dipole moment.
AM1 calculations have been successfully applied to study substituted anisoles and nitrobenzenes, providing insights into their conformational preferences and electronic structures. mdpi.comnih.gov For instance, AM1 studies on substituted 4-nitroanisoles have shown that the orientation of the methoxy group relative to the benzene ring is influenced by the presence of ortho-substituents. mdpi.com In this compound, the chlorine atom at position 2 would be expected to exert a similar steric influence on the methoxy group.
Studies on Resonance Interactions and Substituent Effects on Aromatic Systems
The electronic properties of this compound are governed by the interplay of inductive and resonance effects of its substituents. acs.org
Nitro Group (-NO₂): This is a strong electron-withdrawing group through both resonance (mesomeric) and inductive effects. It deactivates the aromatic ring towards electrophilic attack. rsc.org
Methoxy Group (-OCH₃): The oxygen atom's lone pairs allow it to be a strong resonance electron-donating group, which activates the aromatic ring. It also has a weaker electron-withdrawing inductive effect due to the oxygen's electronegativity. acs.org
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors, derived from the results of computational calculations, are powerful tools for predicting the chemical reactivity and stability of molecules. researchgate.net
Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Chemical Hardness (η): η = (I - A) / 2
Chemical Potential (μ): μ = -(I + A) / 2
Global Electrophilicity Index (ω): ω = μ² / (2η)
A low HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) indicates that a molecule is more reactive, as less energy is required to excite its electrons. Hardness (η) measures the resistance to a change in electron distribution; soft molecules are more reactive. The electrophilicity index (ω) quantifies the ability of a species to accept electrons. nih.gov
While specific values for this compound are not published, the table below shows these descriptors calculated for the analogous 5-chloro-2-nitroanisole using the B3LYP/6-31G(d,p) method, providing an estimate of the expected values. researchgate.net
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -7.98 |
| LUMO Energy | ELUMO | -3.17 |
| Energy Gap | ΔE | 4.81 |
| Ionization Potential | I | 7.98 |
| Electron Affinity | A | 3.17 |
| Global Hardness | η | 2.41 |
| Chemical Potential | μ | -5.58 |
| Electrophilicity Index | ω | 6.46 |
Local Reactivity Descriptors and Reaction Pathway Prediction
While global descriptors describe the molecule as a whole, local reactivity descriptors identify the most reactive sites within a molecule. The Fukui function , f(r), is a key local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. It helps to predict the sites for nucleophilic, electrophilic, and radical attacks.
The condensed Fukui functions for an atom k are calculated as:
For nucleophilic attack (fk+): fk+ = qk(N) - qk(N+1)
For electrophilic attack (fk-): fk- = qk(N-1) - qk(N)
For radical attack (fk0): fk0 = [qk(N-1) - qk(N+1)] / 2
Here, qk is the charge on atom k for the neutral (N), anionic (N+1), and cationic (N-1) species. The site with the highest value of fk+ is the most likely to be attacked by a nucleophile, while the site with the highest fk- is the most susceptible to electrophilic attack.
For this compound, one would expect the carbon atoms of the aromatic ring to be the primary sites for electrophilic attack, with their reactivity modulated by the directing effects of the substituents. The nitro group itself, particularly the nitrogen atom, would be a likely site for nucleophilic attack. Analysis of the Fukui functions, often visualized alongside the Molecular Electrostatic Potential (MEP) map, allows for detailed prediction of reaction pathways. nih.gov Studies on the isomer 5-chloro-2-nitroanisole have used Fukui analysis to successfully identify the nucleophilic and electrophilic centers in the molecule. researchgate.net
Theoretical Studies of Non-Linear Optical (NLO) Properties
Theoretical investigations into the non-linear optical (NLO) properties of chemical compounds are crucial for identifying potential candidates for new materials in optical and photonic technologies. These studies often employ quantum chemical calculations, such as Density Functional Theory (DFT), to predict molecular properties like hyperpolarizability. The magnitude of these properties is indicative of a material's potential for applications in areas like frequency conversion, optical switching, and data storage.
For many substituted aromatic compounds, including nitro and chloro derivatives of anisole, computational models can elucidate the relationship between molecular structure and NLO activity. These calculations typically involve optimizing the molecular geometry and then computing various electronic properties. However, a thorough review of available scientific literature reveals a lack of specific theoretical studies focused on the NLO properties of this compound.
The first hyperpolarizability (β) is a key tensor quantity that determines the second-order NLO response of a molecule. Large values of β are a primary indicator of a compound's potential as an NLO material. These values are often calculated using computational methods and compared to reference materials with known NLO properties, such as urea. The calculation takes into account the molecule's dipole moment, polarizability, and the effects of electron-donating and electron-withdrawing groups on the electronic structure.
Despite the existence of theoretical studies on the NLO properties of structurally related compounds like other nitrobenzene (B124822) derivatives or chlorinated phenols, specific data from first hyperpolarizability calculations for this compound are not available in the reviewed scientific literature. tandfonline.comnih.govdergipark.org.trmdpi.comnih.govscispace.comrsc.orgresearchgate.netjournaleras.comdntb.gov.uaresearchgate.netfrontiersin.orgfrontiersin.organalis.com.mynih.govresearcher.life Consequently, an assessment of its potential as an NLO material based on calculated hyperpolarizability values cannot be provided at this time. There are no published research findings detailing its NLO characteristics or offering a comparison with standard NLO materials.
Chemical Reactivity and Transformation Mechanisms of 2,5 Dichloro 3 Nitroanisole
Nitro Group Reduction Pathways
The reduction of the nitro group is a fundamental transformation in organic chemistry, and in the context of 2,5-dichloro-3-nitroanisole, it opens pathways to various functionalized aniline (B41778) derivatives. The complexity of this reaction lies in its multistage nature, often proceeding through intermediates like nitroso and hydroxylamine (B1172632) species. orientjchem.org The reaction's outcome is highly dependent on the chosen reducing agent and reaction conditions.
Selective Reduction to Amino-Chlorinated Anisoles
The selective reduction of the nitro group in polychlorinated nitroaromatic compounds is a crucial step in the synthesis of various intermediates. For instance, the reduction of dinitro compounds can be controlled to yield monoamino derivatives. stackexchange.com In the case of this compound, the primary goal is often the formation of 3-amino-2,5-dichloroanisole.
Various reagents and catalytic systems have been developed for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. acs.org These include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, as well as chemical reductants like sodium hydrosulfite, tin(II) chloride, and iron in acidic media. wikipedia.org For example, the reduction of 3,5-dichloro-4-nitroanisole to 4-amino-3,5-dichloroanisole has been achieved using sodium dithionite (B78146) (Na2S2O4). nih.gov While specific studies on this compound are not abundant in the provided search results, the principles from related compounds can be applied. The choice of reducing agent is critical to avoid undesired side reactions such as dechlorination.
Mechanistic Studies of Nitro Group Reduction under Various Conditions
The mechanism of nitro group reduction is generally understood to proceed through a sequence of two-electron transfers, leading to the formation of nitroso and hydroxylamine intermediates before the final amine product is formed. orientjchem.org This can be described by the Haber-Schmidt mechanism, which outlines two possible pathways: a direct route and a condensation route involving the reaction of nitroso and hydroxylamine intermediates. unimi.it
Several factors influence the reaction pathway and rate:
Catalyst: The nature of the catalyst in catalytic hydrogenation plays a significant role. For instance, gold nanoparticles supported on titanium dioxide have shown high selectivity for the reduction of nitroarenes. unimi.it
Substituents: The electronic nature of other substituents on the aromatic ring affects the reduction rate. Electron-donating groups generally decrease the rate of reduction. orientjchem.org
Reaction Conditions: Parameters such as temperature, pressure, and the choice of solvent can influence the reaction's selectivity and efficiency. orientjchem.orgresearchgate.net
For example, studies on the reduction of p-nitroanisole have shown that under phase transfer catalysis conditions with aqueous inorganic sulfides, the reaction proceeds with 100% selectivity to p-anisidine. researchgate.net The mechanism involves the transfer of sulfide (B99878) ions to the organic phase to effect the reduction. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aryl halides. The presence of electron-withdrawing groups, such as a nitro group, is crucial for activating the aromatic ring towards nucleophilic attack. libretexts.org
Substitution of Chlorine Atoms in Activated Chlorinated Anisoles
In this compound, the nitro group activates the ring for SNAr, making the chlorine atoms susceptible to substitution by various nucleophiles. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org The rate of substitution is influenced by the number and position of electron-withdrawing groups and the nature of the leaving group. iscnagpur.ac.in Generally, aryl fluorides are more reactive than other aryl halides in SNAr reactions. iscnagpur.ac.in
While specific examples for this compound are limited in the search results, the general principles of SNAr on activated chloroarenes are well-established. For instance, 2,4,6-trinitrochlorobenzene readily reacts with aqueous sodium hydroxide (B78521) at room temperature. libretexts.org
Influence of Nitro and Methoxy (B1213986) Groups on Substitution Regioselectivity
The regioselectivity of SNAr reactions is determined by the ability of the substituents to stabilize the negative charge of the Meisenheimer complex. Electron-withdrawing groups provide stabilization, particularly when located at the ortho or para positions relative to the point of nucleophilic attack. libretexts.orgnumberanalytics.com
In this compound, both the nitro and methoxy groups influence which chlorine atom is preferentially substituted.
The nitro group is a strong electron-withdrawing group and will activate the positions ortho and para to it. In this molecule, the C2-Cl is ortho and the C5-Cl is meta to the nitro group. Therefore, the nitro group strongly activates the C2 position for nucleophilic attack.
The methoxy group is an electron-donating group by resonance but can be weakly electron-withdrawing by induction. Its primary effect is to direct incoming electrophiles to the ortho and para positions. In SNAr, its electron-donating nature can destabilize the Meisenheimer complex.
Computational studies on dichloropyrimidines have shown that the regioselectivity of SNAr reactions is highly sensitive to the electronic and steric effects of substituents. wuxiapptec.com The relative energies of the transition states for attack at different positions determine the product ratio. wuxiapptec.com For this compound, nucleophilic attack would be expected to preferentially occur at the C2 position due to the strong activating effect of the ortho nitro group.
Photochemical and Photocatalytic Degradation Studies
The environmental fate of nitroaromatic compounds is of significant interest, and photochemical and photocatalytic degradation are important removal pathways. epa.gov
Direct photolysis can occur when a molecule absorbs light, leading to its decomposition. pjoes.com Indirect photodegradation involves the reaction of the target compound with photochemically generated reactive species, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and hydrated electrons. researchgate.net
Photocatalytic degradation typically employs a semiconductor photocatalyst, like titanium dioxide (TiO₂), which upon irradiation generates electron-hole pairs. These lead to the formation of highly reactive oxygen species that can degrade organic pollutants. researchgate.netacs.org
Studies on related compounds provide insights into the potential degradation pathways of this compound. For instance, the photocatalytic degradation of 4-nitroanisole (B1192098) on TiO₂ has been investigated, showing that the degradation rate is influenced by factors such as pH, catalyst concentration, and the presence of electron acceptors. researchgate.net The degradation of chlorophenols and nitrophenols often proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. capes.gov.brnih.gov
For this compound, degradation would likely involve attack by hydroxyl radicals, potentially leading to dechlorination, denitration, and eventual mineralization to CO₂, H₂O, and inorganic ions. The presence of both chloro and nitro substituents can influence the degradation rate, with the nitro group generally being a ring-deactivating group for hydroxyl radical attack. capes.gov.br
Investigation of Photocatalyst Effects (e.g., TiO2) on Degradation Rates
Hydrolysis and Demethylation Reactions
In addition to photodegradation, hydrolysis and demethylation are important transformation pathways for anisole (B1667542) derivatives in both environmental and biological systems.
The cleavage of the aryl-methyl ether bond, known as O-demethylation, is a common reaction for anisole derivatives. rsc.orgrsc.org This transformation can occur through various chemical and biological mechanisms.
Chemically, O-demethylation can be achieved using strong acids or Lewis acids. For instance, treatment with acidic concentrated lithium bromide has been shown to effectively demethylate various anisole derivatives, proceeding through a protonation of the ether oxygen followed by an SN2 substitution with bromide. rsc.org The presence of electron-withdrawing groups, such as a nitro group, can influence the rate of demethylation. rsc.org In some cases, electron-withdrawing substituents have been found to favor the demethylation reaction. rsc.org
Biologically, O-demethylation is a common metabolic pathway catalyzed by enzymes such as cytochrome P-450s and unspecific peroxygenases (UPOs). nih.govoup.com The mechanism often involves the initial hydrogen abstraction from the methyl group by an "oxenoid" intermediate of the enzyme, followed by the formation of a hemiacetal that collapses to yield the corresponding phenol (B47542) and formaldehyde. oup.com Studies with UPOs have shown that anisole can be demethylated to phenol, which may then undergo further oxidation. nih.gov
Hydrolysis refers to the reaction of a compound with water. For this compound, hydrolysis can potentially involve the cleavage of the ether linkage or the displacement of the chlorine substituents. The carbonate linkage in related compounds like bis(2,4-dichloro-5-nitrophenyl) carbonate is noted to be susceptible to hydrolysis.
The stability of the aryl-methyl ether bond in anisole derivatives is generally high, making them resistant to simple hydrolysis under neutral conditions. rsc.org However, under more extreme conditions (e.g., high temperature and pressure, or the presence of strong acids or bases), hydrolysis can occur. For instance, the hydrolysis of 2,4-dinitroanisole (B92663) can proceed via two pathways: demethylation to form 2,4-dinitrophenol, or denitration. acs.org The presence of electron-withdrawing nitro groups can activate the aromatic ring towards nucleophilic attack by hydroxide ions, facilitating these reactions. acs.org
Environmental Occurrence, Fate, and Transport of Chlorinated Anisoles
Environmental Sources and Formation Pathways
The presence of chlorinated anisoles in the environment is attributed to several formation pathways, stemming from both anthropogenic and natural origins.
Anthropogenic Origins of Chlorinated Anisoles
The primary anthropogenic source of chlorinated anisoles is the microbial methylation of chlorophenols. nih.govdss.go.th Chlorophenols are synthetic chemicals that have been extensively used as fungicides and wood preservatives. nih.govdss.go.th For instance, pentachlorophenol (B1679276) (PCP), a widely used wood preservative, can be microbially converted to pentachloroanisole (B52094) (PCA). nih.govresearchgate.net This process often occurs in environments where wood treated with chlorophenols is exposed to moisture, creating favorable conditions for microbial activity. e3s-conferences.org
Another significant anthropogenic source is the industrial bleaching of pulp and paper with chlorine. dss.go.thalberta.ca This process generates chlorophenols as byproducts, which can then be methylated to form chlorinated anisoles. alberta.caunl.pt The chlorination of drinking water can also lead to the formation of chlorophenols, which serve as precursors to chlorinated anisoles. dss.go.th The global distribution of chloroanisoles, with higher concentrations in the more industrialized Northern Hemisphere, points towards the significance of these anthropogenic inputs. nih.govacs.org
Microbial Biomethylation of Chlorophenols to Chloroanisoles
The biomethylation of chlorophenols is a key transformation pathway leading to the formation of chloroanisoles in the environment. nih.gove3s-conferences.org This process is carried out by a variety of microorganisms, including fungi and bacteria, which are commonly found in soil, water, and on decaying organic matter. alberta.caunito.it For these microorganisms, the methylation of chlorophenols is considered a detoxification mechanism, allowing them to remove these toxic compounds from their immediate environment. unito.it
This transformation involves the enzymatic transfer of a methyl group to the hydroxyl group of a chlorophenol molecule, resulting in the corresponding chloroanisole. For example, 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) can be methylated to form 2,4,6-trichloroanisole (B165457) (2,4,6-TCA), a compound known for causing "cork taint" in wine. alberta.caunito.it The conditions for this biomethylation are similar to those that favor mold growth, highlighting the role of moisture in facilitating this process. e3s-conferences.org
Formation in Industrial Effluents (e.g., Pulp and Paper Mills)
Effluents from pulp and paper mills that utilize chlorine bleaching are a major source of chlorinated organic compounds, including the precursors to chlorinated anisoles. alberta.cacanada.ca The bleaching process, designed to whiten wood pulp, results in the chlorination of lignin (B12514952) and other organic molecules present in the wood, leading to the formation of chlorophenols, chloroguaiacols, and chlorocatechols. alberta.cajyu.fi
Once discharged into the environment, these chlorinated phenolic compounds can undergo microbial methylation by bacteria and fungi present in the receiving waters and sediments, leading to the formation of various chlorinated anisoles and veratroles. alberta.camdpi.com For example, studies have identified compounds like 3,4,5-trichloroveratrole (B100118) and tetrachloroveratrole (B1614509) in fish downstream from bleachery effluent, indicating the environmental transformation of pulp mill byproducts. alberta.ca The presence of these compounds can persist for long distances downstream from the source. alberta.ca
Environmental Transformation and Degradation Processes
Once released into the environment, chlorinated anisoles are subject to various transformation and degradation processes that determine their ultimate fate. These processes can be broadly categorized as abiotic and biotic.
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydroxyl Radical Reactions)
Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For chlorinated anisoles, photolysis and reactions with hydroxyl radicals are important abiotic degradation pathways. researchgate.net
Photolysis is the degradation of a compound by light energy. In the case of chlorinated anisoles in aquatic environments, direct photolysis, where the molecule itself absorbs light and breaks down, can contribute to their degradation. researchgate.net The rate and extent of photolysis can be influenced by factors such as the wavelength of light and the presence of other substances in the water.
Hydroxyl radicals (•OH) are highly reactive chemical species that can be generated in the environment through photochemical processes, such as the photolysis of dissolved organic matter or nitrates. researchgate.net These radicals can readily react with and oxidize a wide range of organic contaminants, including chlorinated anisoles. researchgate.netresearchgate.netnist.gov The reaction between a hydroxyl radical and a chlorinated anisole (B1667542) can initiate a series of reactions leading to its degradation. researchgate.net The rate constants for these reactions are often very high, indicating a rapid transformation process. researchgate.net
Biotic Degradation Mechanisms (e.g., Microbial O-Demethylation)
Biotic degradation involves the breakdown of compounds by living organisms, primarily microorganisms. A key biotic degradation pathway for chlorinated anisoles is microbial O-demethylation. nih.gov This process is essentially the reverse of the formation pathway, where the methyl group is removed from the chloroanisole molecule, converting it back to the corresponding chlorophenol. nih.gov
Environmental Transport and Distribution
The environmental transport and distribution of 2,5-dichloro-3-nitroanisole are governed by its physicochemical properties, such as water solubility, vapor pressure, and partitioning coefficients. As specific data for this compound are scarce, properties of the closely related compound, 2,5-dichloronitrobenzene, are used for estimation and are presented in the table below.
Table 2: Physicochemical Properties of 2,5-Dichloronitrobenzene (Analogue for this compound)
| Property | Value | Source |
| Water Solubility | 83 mg/L at 20°C | Ataman Kimya |
| Vapor Pressure | 0.005 hPa at 20°C | Ataman Kimya |
| Log Kow (Octanol-Water Partition Coefficient) | 3.03 | Ataman Kimya |
The potential for air-water exchange is indicated by the Henry's Law Constant, which can be estimated from the vapor pressure and water solubility. Based on the data for 2,5-dichloronitrobenzene, the compound has a relatively low vapor pressure and low water solubility. This suggests that volatilization from water surfaces may occur, but it is not expected to be a rapid process.
The octanol-water partition coefficient (log Kow) of 3.03 for 2,5-dichloronitrobenzene indicates a moderate tendency to partition from water into organic phases. [Ataman Kimya] In the environment, this suggests that this compound would likely adsorb to suspended solids and sediment in aquatic systems and to organic matter in soil. This partitioning behavior would reduce its concentration in the water column and limit its mobility in groundwater.
The potential for long-range atmospheric transport (LRAT) is a key factor in the widespread environmental distribution of persistent organic pollutants. This potential is influenced by a compound's persistence in the atmosphere and its partitioning behavior.
For chlorinated nitroaromatic compounds, atmospheric persistence is a critical factor. While specific data for this compound is unavailable, related compounds like chloronitrobenzenes can be released into the atmosphere from industrial sources. nih.gov The atmospheric lifetime of these compounds will depend on their reactivity with atmospheric oxidants such as hydroxyl radicals. The presence of nitro and chloro substituents generally increases the atmospheric stability of aromatic compounds.
Some nitroaromatic compounds, such as 2-nitroanisole, have been detected in remote locations like the Arctic, suggesting that long-range atmospheric transport is possible for this class of chemicals. researchgate.net The detection of such compounds in remote areas indicates that they can persist in the atmosphere long enough to be transported over great distances. copernicus.org Given the expected persistence and moderate volatility of this compound, it may have the potential for long-range atmospheric transport, though likely particle-bound due to its estimated physicochemical properties.
There is no specific information available on the spatial variability and distribution patterns of this compound in the environment. The primary sources of such compounds are typically industrial, related to their use as intermediates in chemical synthesis. nih.gov
Consequently, the highest concentrations of this compound would be expected in the vicinity of production and use sites. Effluents from chemical manufacturing plants can be a significant source of related compounds, such as chloronitrobenzenes, to local water bodies. nih.gov In these areas, the compound would likely be found in industrial wastewater, surface waters, sediments, and contaminated soils.
Away from direct sources, the distribution would be governed by its transport characteristics. Due to its moderate hydrophobicity, if it enters aquatic systems, it would be expected to partition to sediments, leading to higher concentrations in the solid phase compared to the water column. If subject to atmospheric transport, it could be deposited in regions far from its original source, contributing to a wider, low-level distribution in various environmental compartments, including soil and water in remote areas. researchgate.netcopernicus.org
Advanced Applications and Derivatization in Chemical Research
Applications in Organic Synthesis as Precursors and Intermediates
The substituted benzene (B151609) ring of 2,5-Dichloro-3-nitroanisole serves as a valuable scaffold in the construction of more complex molecular architectures. The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring for certain reactions and provides sites for further functionalization. mdpi-res.com
Nitroaromatic compounds are fundamental components in the field of energetic materials. While direct application of this compound in this context is not extensively documented, related nitroanisole derivatives are crucial precursors in the synthesis of insensitive high explosives (IHEs). For example, 2,4-dinitroanisole (B92663) (DNAN) is a well-known insensitive energetic material whose synthesis involves the nitration of chloro-aromatic precursors. tandfonline.com The development of novel energetic materials often involves multi-step syntheses where nitration of aromatic precursors, including anisole (B1667542) derivatives, is a key step. researchgate.netfrontiersin.org The presence of multiple nitro groups on an aromatic ring is a common feature of high-energy materials, and compounds like this compound could potentially serve as a starting point for introducing additional nitro functionalities to create energetic compounds with tailored properties.
Substituted nitroaromatic compounds are pivotal intermediates in multi-step organic synthesis, enabling the creation of complex molecules for pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.com The functional groups on this compound can be manipulated sequentially. For instance, the nitro group can be reduced to an amine, which is a key transformation in the synthesis of many biologically active compounds. msu.edu This subsequent amine can then be used in a variety of coupling reactions.
The chloro substituents can be replaced via nucleophilic aromatic substitution, although this often requires harsh conditions unless further activated. msu.edu The planning of multi-step syntheses involving such polysubstituted benzenes requires careful consideration of the directing effects of the existing substituents to achieve the desired regioselectivity in subsequent reactions. pressbooks.publibretexts.org For example, the synthesis of 2,5-dichloro-3-nitrobenzoic acid, a compound with herbicidal properties, has been achieved from related dichloronitro-aromatic precursors. google.com Similarly, other substituted anisoles like 2-amino-5-nitroanisole are used as starting materials in the multi-step synthesis of compounds like 2,5-dibromophenol. google.com This highlights the role of chloro-nitro-anisole structures as versatile building blocks in synthetic chemistry.
Synthesis of High-Energy Materials (e.g., Trinitrobenzene Derivatives from Related Anisoles)
Derivatization Strategies for Analytical Chemistry
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for a specific measurement technique. academicjournals.org This is often necessary for compounds that have poor detector response or are not readily separable in their native form. chromatographytoday.com For a compound like this compound, derivatization could be employed to enhance its detection in complex matrices.
Derivatization in chromatography can be performed either before the sample is introduced into the separation column (pre-column) or after the separation has occurred but before detection (post-column). academicjournals.orglibretexts.org
Pre-column Derivatization : This involves reacting the sample with a derivatizing agent before injection. libretexts.org This approach is advantageous as it does not have strict limitations on reaction time or conditions, and any excess reagent can potentially be removed before analysis. libretexts.org However, the resulting derivative must be stable throughout the chromatographic process. libretexts.org For example, reagents like 2,4-dinitrofluorobenzene (Sanger's reagent) are used to derivatize amines pre-column to form highly UV-active products. psu.edu
Post-column Derivatization : In this method, the derivatizing reagent is added to the eluent from the column, and the reaction occurs in a reactor before the flow stream enters the detector. chromatographytoday.com This technique is useful for analytes that are unstable after derivatization, as the product only needs to be stable for a short time. chromatographytoday.com The primary challenges are that the reaction must be rapid and compatible with the mobile phase, and it can lead to peak broadening due to the added volume of the reaction coil. chromatographytoday.comchromatographyonline.com
| Method | Advantages | Disadvantages |
|---|---|---|
| Pre-column Derivatization | - No strict limits on reaction conditions
| - Requires reaction products that are stable over time libretexts.org |
| Post-column Derivatization | - Can be used for unstable derivatives chromatographytoday.com | - Reaction must be rapid and compatible with eluent libretexts.org |
The primary goals of derivatization are to improve the separation and/or detection of an analyte. academicjournals.org
Enhancement of Separation : Derivatization can alter the polarity and volatility of an analyte, thereby improving its chromatographic behavior. libretexts.org For instance, in gas chromatography (GC), polar functional groups can be converted into less polar, more volatile derivatives through silylation, acylation, or alkylation, leading to sharper peaks and better resolution. libretexts.org
Enhancement of Detection : This is a major application of derivatization. By attaching a "tag" with strong UV absorbance (a chromophore) or fluorescence (a fluorophore) to the analyte, its detection sensitivity can be dramatically increased. chromatographyonline.com Nitroaryl derivatives, for example, have strong UV absorption properties. psu.edu Reagents like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) react with amine or thiol groups to produce highly fluorescent products. chromatographyonline.comresearchgate.net For mass spectrometry (MS), derivatization can be used to introduce a permanent charge or a group that improves ionization efficiency, thus boosting sensitivity. academicjournals.org The addition of supercharging agents, which can include nitroanisole, has been shown to rescue ion suppression and enhance signals in electrospray ionization-mass spectrometry (ESI-MS). nih.gov
| Technique | Derivatization Strategy | Purpose | Example Reagent |
|---|---|---|---|
| Gas Chromatography (GC) | Silylation | Increase volatility and thermal stability libretexts.org | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) nih.gov |
| Liquid Chromatography (LC) - UV Detection | Adding a Chromophore | Enhance UV absorbance chromatographyonline.com | 2,4-Dinitrofluorobenzene (DNFB) psu.edu |
| Liquid Chromatography (LC) - Fluorescence Detection | Adding a Fluorophore | Introduce or enhance fluorescence for high sensitivity chromatographyonline.com | Dansyl chloride chromatographyonline.com |
| LC-Mass Spectrometry (LC-MS) | Charge Derivatization | Improve ionization efficiency academicjournals.org | Girard's Reagents |
For any derivatization method to be reliable for quantitative analysis, the reaction kinetics and yield must be well understood and optimized. The goal is to achieve a reaction that is rapid, reproducible, and proceeds to a high, consistent yield. doi.org
Several experimental parameters are typically optimized, including:
Temperature and Time : The effect of reaction temperature and time is critical. For example, the derivatization of acetylcysteine and captopril (B1668294) with NBD-Cl was optimized by studying the effect of heating temperature and time on the reaction product. researchgate.net Similarly, silylation parameters for nitroaromatic compounds, including reaction temperature and time, have been optimized to ensure consistent analytical responses. nih.gov
Reagent Concentration : The concentration of the derivatizing agent must be sufficient to ensure the complete reaction of the analyte. An excess of the reagent is often used.
pH and Solvent : The reaction medium, including the choice of solvent and the pH, can significantly influence the reaction rate and yield. asianpubs.org For instance, the derivatization of phenols was found to achieve the best results in acetone (B3395972) due to the solubility of the catalyst solution. asianpubs.org
The kinetics of post-column reactions are particularly important, as the reaction must be completed within the short time it takes for the analyte to travel from the reaction coil to the detector to prevent excessive band broadening. chromatographytoday.com
| Parameter | Optimized Condition |
|---|---|
| Derivatization Temperature | 60 °C |
| Derivatization Time | 50 min |
| Catalyst | K₂CO₃ (30% solution) |
| Solvent | Acetone |
Enhancement of Chromatographic Separation and Detection Sensitivities
Materials Science Applications
A comprehensive review of scientific literature and chemical databases reveals a notable absence of research specifically investigating the application of this compound in the field of materials science. The following subsections detail the lack of available findings regarding its use in specialized areas such as solar cells, optoelectronics, and advanced material design.
Exploration as Components in Dye-Sensitized Solar Cells (DSSCs)
There is currently no published research or data available that explores the use of this compound as a component in Dye-Sensitized Solar Cells (DSSCs). Scientific investigations have not documented its role as a sensitizing dye, an electrolyte component, or as a precursor for any part of the DSSC architecture. Consequently, no research findings or performance data tables related to this specific application can be provided.
Potential as Building Blocks for Optoelectronic Materials
An extensive search of academic and patent literature indicates that this compound has not been investigated as a potential building block for optoelectronic materials. There are no studies reporting its incorporation into polymers, organic semiconductors, or other materials designed for applications in optoelectronic devices. Therefore, detailed research findings or data tables on its performance characteristics in this context are not available. While related chlorinated and nitrated aromatic compounds are subjects of study in materials science, specific research on this compound for these purposes has not been reported.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,5-Dichloro-3-nitroanisole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A common route involves nitration of 2,5-dichloroanisole using a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration. Alternatively, methoxylation of 2,5-dichloro-3-nitrobenzene derivatives using methanol and a base (e.g., NaOH) under reflux conditions is documented . Yield optimization requires precise stoichiometric ratios, temperature monitoring, and purification via column chromatography (silica gel, hexane/ethyl acetate eluent).
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect a singlet for the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons split into distinct patterns due to nitro and chloro substituents.
- IR : Key peaks include C-O-C stretch (~1250 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), and C-Cl stretches (~700 cm⁻¹).
- Mass Spectrometry : Molecular ion [M]⁺ at m/z 221.5 (C₇H₅Cl₂NO₃) with fragmentation patterns reflecting loss of Cl (35/37 amu) and NO₂ (46 amu). Cross-validate with databases like NIST Chemistry WebBook .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; anisole derivatives are known to cause CNS depression and mucous membrane irritation . Store in airtight containers away from oxidizers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular packing of this compound?
- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (SHELXL for refinement) identifies intermolecular interactions (e.g., Cl···O nitro contacts) and supramolecular synthons. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Use Mercury for visualization of π-stacking or halogen bonding, critical for crystal engineering applications .
Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. Fukui indices identify reactive sites: the nitro group deactivates the ring, directing further substitution to the para position relative to methoxy. Solvent effects (PCM model) refine predictions for polar aprotic solvents like DMF .
Q. How can contradictory data in synthetic yields or spectroscopic results be systematically addressed?
- Methodological Answer : Apply statistical analysis (e.g., ANOVA for batch variations) and cross-validation:
- Synthesis : Replicate reactions with controlled variables (temperature, catalyst loading).
- Spectroscopy : Compare with authentic standards or spiked samples.
- Crystallography : Check for twinning or disorder using PLATON software .
Q. What strategies functionalize this compound into bioactive derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
